N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide
Description
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE is a complex organic compound that features a pyrazole ring system. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorinated pyrazole moiety, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C17H18ClN5O |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-6-4-5-7-15(11)17(24)20-16-12(2)21-23(13(16)3)10-22-9-14(18)8-19-22/h4-9H,10H2,1-3H3,(H,20,24) |
InChI Key |
PGXPOKUKDKKVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)CN3C=C(C=N3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE typically involves multiple steps. One common approach is the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde to form an intermediate, which is then reacted with 3,5-dimethyl-1H-pyrazole under controlled conditions. The final step involves the coupling of this intermediate with 2-methylbenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N1-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the chlorinated moiety.
4-Chloro-1H-pyrazole: Contains the chlorinated pyrazole ring but lacks the additional substituents.
2-Methylbenzamide: Contains the benzamide moiety but lacks the pyrazole rings.
Uniqueness
N~1~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-METHYLBENZAMIDE is unique due to its combination of a chlorinated pyrazole ring with a dimethyl-substituted pyrazole and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
